6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid typically involves the methylation of indole derivatives followed by sulfonation. One common method includes the reaction of 1-methyl-1H-indole-2-carboxylic acid with sulfonating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale sulfonation processes using sulfuric acid or other sulfonating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed
The major products formed from these reactions include various sulfonated and methylated indole derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in biological processes and potential therapeutic effects.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-2-carboxylic acid: Similar in structure but lacks the sulfonic acid group.
6-Hydroxy-1H-indole-2-sulfonic acid: Similar but without the methyl group.
Uniqueness
6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid is unique due to the presence of both the hydroxy and sulfonic acid groups, which confer distinct chemical and biological properties. This combination makes it particularly valuable in medicinal chemistry and industrial applications .
Properties
Molecular Formula |
C9H9NO4S |
---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
6-hydroxy-1-methylindole-2-sulfonic acid |
InChI |
InChI=1S/C9H9NO4S/c1-10-8-5-7(11)3-2-6(8)4-9(10)15(12,13)14/h2-5,11H,1H3,(H,12,13,14) |
InChI Key |
DKPDCIWNAFWJNO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.